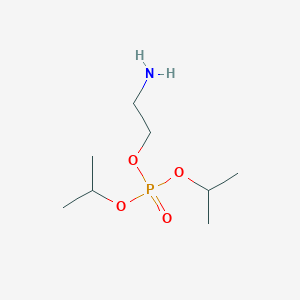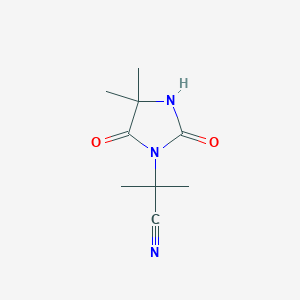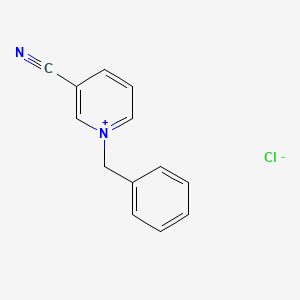
1-Benzyl-3-cyanopyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-cyanopyridinium chloride is a pyridinium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a cyano group at the third position of the pyridine ring. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyanopyridinium chloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with 3-cyanopyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general steps are as follows:
- Dissolve 3-cyanopyridine in an appropriate solvent, such as ethanol.
- Add benzyl chloride to the solution.
- Introduce a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and filter the precipitated this compound.
- Purify the product through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Analyse Chemischer Reaktionen
1-Benzyl-3-cyanopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 1-benzyl-3-aminopyridinium chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-cyanopyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzyl-3-aminopyridinium chloride.
Substitution: Substituted pyridinium salts.
Hydrolysis: Benzyl alcohol and 3-cyanopyridine.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-cyanopyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-cyanopyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The cyano group and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-cyanopyridinium chloride can be compared with other pyridinium salts, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but with a carbamoyl group instead of a cyano group.
1-Benzyl-4-cyanopyridinium chloride: Similar structure but with the cyano group at the fourth position.
1-Benzyl-3-hydroxypyridinium chloride: Similar structure but with a hydroxyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of the cyano group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
14535-08-1 |
|---|---|
Molekularformel |
C13H11ClN2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
1-benzylpyridin-1-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FCWNDFCUHFLPLJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




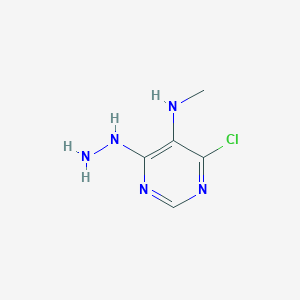
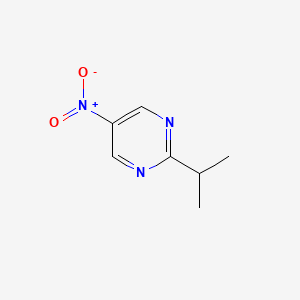

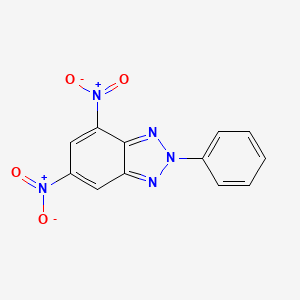

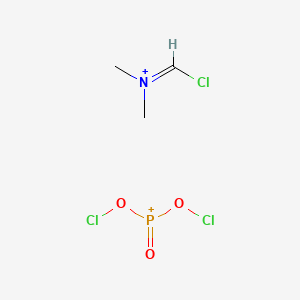
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

